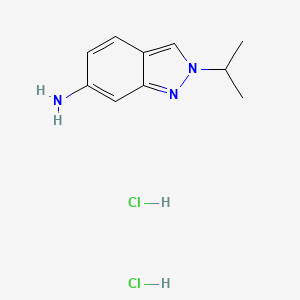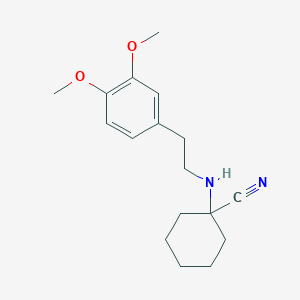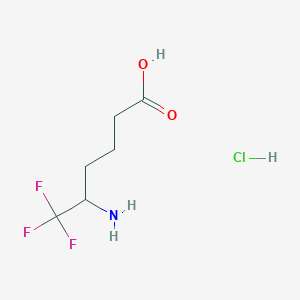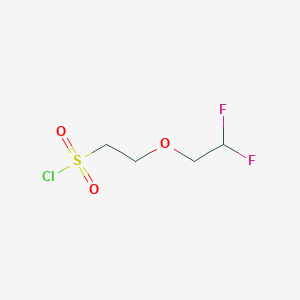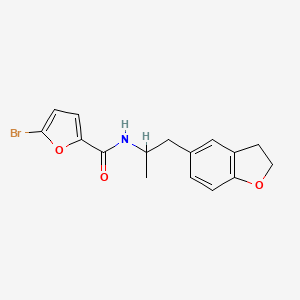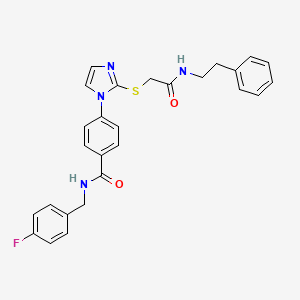![molecular formula C18H21N5O4 B2959301 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 899995-67-6](/img/structure/B2959301.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-5(4H)-one ring, a tert-butyl group, and a methoxyphenoxy group. These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-one ring system is a heterocyclic ring that contains nitrogen atoms, which can participate in various types of chemical reactions .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, the tert-butyl group might undergo reactions typical of alkyl groups, while the pyrazolo[3,4-d]pyrimidin-5(4H)-one ring could participate in reactions typical of heterocyclic compounds .Aplicaciones Científicas De Investigación
Anticancer Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide and its derivatives have been explored for their anticancer activities. A study designed to find new anticancer agents synthesized various compounds by attaching different aryloxy groups to the pyrimidine ring. One particular compound exhibited significant cancer cell growth inhibition of about 20% against eight cancer cell lines, highlighting the potential of these compounds in cancer therapy (Al-Sanea et al., 2020).
Inhibition of Histamine Release
Research on 1H-pyrazolo[3,4-d]pyrimidines substituted at various positions has demonstrated their effect on the release of histamine from rat peritoneal mast cells. After chemical stimulation, several compounds produced inhibition significantly higher than standard treatments, indicating their potential in managing allergic reactions and their role in the study of histamine release mechanisms (Quintela et al., 2001).
Imaging and Radioligand Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported for their selective binding to the translocator protein (18 kDa), with significant implications for in vivo imaging using positron emission tomography (PET). Such compounds, including DPA-714, designed with a fluorine atom in their structure, enable labeling with fluorine-18, offering a promising tool for the non-invasive study of neuroinflammation and other neurological conditions (Dollé et al., 2008).
Hydrogen Bonding and Molecular Structures
Studies on N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have provided insights into the hydrogen-bonding patterns and molecular structures of these compounds. The research revealed how molecules are linked into chains or sheets by a combination of hydrogen bonds, offering a deeper understanding of the molecular interactions that could influence the pharmacological properties of these compounds (López et al., 2010).
Antimicrobial Activity
Synthesis and testing of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety have shown antimicrobial activity. The research into these compounds includes a broad range of synthetic approaches and biological evaluations, indicating their potential use in developing new antimicrobial agents (Bondock et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-18(2,3)23-16-14(9-20-23)17(25)22(11-19-16)21-15(24)10-27-13-7-5-12(26-4)6-8-13/h5-9,11H,10H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZCOCIDEULXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2959220.png)
![6-Methoxy-1-(2-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2959221.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2959226.png)
![N-methyl-N-phenyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2959228.png)
![7-(4-Methoxyphenyl)-1,3-dimethyl-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2959229.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide](/img/structure/B2959234.png)
